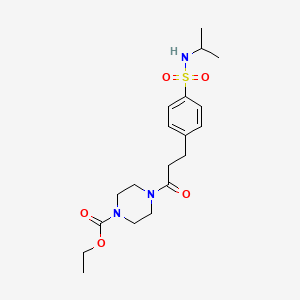
N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied in scientific research. It was first synthesized in the 1980s as part of a series of compounds developed by Pfizer to investigate the structure-activity relationship of cannabinoids.
作用機序
N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide acts as a potent agonist of the CB1 receptor, which is the primary receptor for cannabinoids in the central nervous system. By binding to the CB1 receptor, N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide activates a signaling cascade that leads to the modulation of various neurotransmitter systems, including the release of dopamine, GABA, and glutamate. This modulation of neurotransmitter systems is responsible for the various physiological effects of cannabinoids, such as pain relief, appetite stimulation, and mood alteration.
Biochemical and physiological effects:
N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to have potent analgesic effects, reducing pain sensitivity in various models of acute and chronic pain. It has also been shown to stimulate appetite and promote weight gain, making it a potential treatment for conditions such as cachexia and anorexia. Additionally, N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in laboratory experiments is its potency and selectivity for the CB1 receptor. This allows for precise manipulation of the endocannabinoid system and the study of its effects on various physiological processes. However, one limitation of using N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its synthetic nature, which may limit its relevance to natural cannabinoids found in the body. Additionally, its potency and selectivity may also lead to off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is its potential as a treatment for various medical conditions, such as pain, inflammation, and appetite disorders. Another area of interest is its use as a tool to study the endocannabinoid system and its interactions with other neurotransmitter systems. Additionally, further research is needed to better understand the mechanisms of action of N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its effects on various physiological processes.
合成法
N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a tetrahydroquinoline ring system, followed by the introduction of a benzoyl group at the 4-position and a cyclopentyl group at the nitrogen atom. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been used extensively in scientific research as a tool to study the endocannabinoid system and the pharmacology of cannabinoids. It has been used to investigate the mechanisms of action of cannabinoids, including their effects on CB1 and CB2 receptors, as well as their interactions with other neurotransmitter systems. N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been used to study the role of the endocannabinoid system in various physiological processes, such as pain, inflammation, and appetite regulation.
特性
IUPAC Name |
N-(4-ethylphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-3-19-8-13-23(14-9-19)27-25(29)22-12-15-24-21(17-22)5-4-16-28(24)26(30)20-10-6-18(2)7-11-20/h6-15,17H,3-5,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCJIERVOPAHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)

![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)




![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)




